molecular formula C17H19N3O4S B6560156 N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921549-17-9

N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B6560156
CAS RN: 921549-17-9
M. Wt: 361.4 g/mol
InChI Key: YEIDRXJWMBCHMH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamate group (O=C(NH2)OR), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a cyclopropane ring (a three-membered carbon ring). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the compound and how they are connected.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbamate group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Anticancer Properties

The compound exhibits potent anticancer activity. Specifically, it can serve as an NF-κB inhibitor , which is crucial in anticancer drug research. NF-κB plays a pivotal role in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound may help combat cancer progression .

Antibacterial and Antifungal Effects

Research suggests that derivatives of this compound possess antibacterial and antifungal properties. These properties make it a potential candidate for developing novel antimicrobial agents. Further studies are needed to explore its efficacy against specific pathogens .

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory effects. In particular, lipopolysaccharide (LPS)-induced inflammatory mediators may benefit from its impact. These findings open avenues for investigating its role in managing brain disorders associated with neuroinflammation .

Immunomodulation

Immunological modulation is another intriguing aspect. The compound could potentially modulate immune responses, making it relevant for immunotherapy research .

Retinoid Nuclear Modulators

Retinoid nuclear modulators are essential for treating metabolic and immunological diseases. This compound falls into this category, emphasizing its therapeutic potential .

Structural Precursor

Beyond its pharmacological applications, this compound serves as a structural precursor. Researchers can use it to synthesize more complex molecules with bio-utilities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it’s biologically active, it could have toxic effects .

Future Directions

Future research could involve synthesizing analogs of the compound to explore structure-activity relationships, or investigating its mechanism of action in more detail .

properties

IUPAC Name

N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-12-5-6-13(14(8-12)24-2)19-15(21)7-11-9-25-17(18-11)20-16(22)10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIDRXJWMBCHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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